molecular formula C35H41F6N3O6 B566169 N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin CAS No. 1453221-45-8

N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin

Cat. No.: B566169
CAS No.: 1453221-45-8
M. Wt: 713.718
InChI Key: NCFJJNFEEPMRAQ-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin involves organic synthesis. One common synthetic route includes the reaction of 2-(2,2,2-trifluoroethoxy)phenol with an appropriate ethylating agent under controlled conditions . The reaction conditions typically involve the use of catalysts and solvents to facilitate the reaction and achieve high yields. Industrial production methods may vary, but they generally follow similar principles of organic synthesis, ensuring the purity and consistency of the final product .

Chemical Reactions Analysis

N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin undergoes various chemical reactions, including:

Scientific Research Applications

N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin has several scientific research applications:

Mechanism of Action

The mechanism of action of N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin involves its interaction with specific molecular targets in the nervous system. The compound binds to certain receptors, modulating their activity and influencing neurotransmission pathways. This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved .

Properties

IUPAC Name

5-[2-[bis[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1-(3-hydroxypropyl)-2,3-dihydroindole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H41F6N3O6/c1-24(19-25-20-26-11-13-44(12-6-16-45)32(26)27(21-25)33(42)46)43(14-17-47-28-7-2-4-9-30(28)49-22-34(36,37)38)15-18-48-29-8-3-5-10-31(29)50-23-35(39,40)41/h2-5,7-10,20-21,24,45H,6,11-19,22-23H2,1H3,(H2,42,46)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFJJNFEEPMRAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)N(CCOC3=CC=CC=C3OCC(F)(F)F)CCOC4=CC=CC=C4OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H41F6N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

713.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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